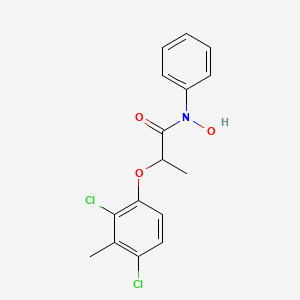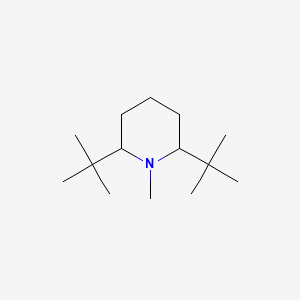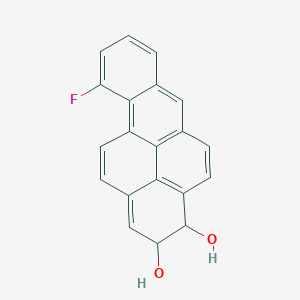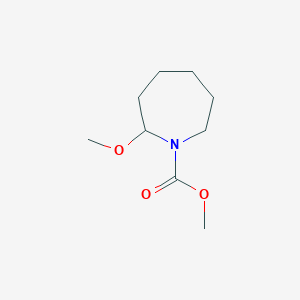![molecular formula C20H22N2O B14415059 2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide CAS No. 82227-30-3](/img/structure/B14415059.png)
2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide typically involves the reaction of piperidine derivatives with diphenylmethylidene compounds under specific conditions. One common method involves the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include rhodium (I) complexes, pinacol borane, and other catalysts that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the dearomatization/hydrogenation process can yield highly diastereoselective products .
Applications De Recherche Scientifique
2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been found to bind to DNA via intercalation, which can affect various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide include:
Methoxyacetylfentanyl: A fentanyl derivative with similar structural features.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the diphenylmethylidene and piperidine moieties, which confer specific chemical and biological properties .
Propriétés
| 82227-30-3 | |
Formule moléculaire |
C20H22N2O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(4-benzhydrylidenepiperidin-1-yl)acetamide |
InChI |
InChI=1S/C20H22N2O/c21-19(23)15-22-13-11-18(12-14-22)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,11-15H2,(H2,21,23) |
Clé InChI |
PYLIHDMLWFFCPB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/no-structure.png)

![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)



![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
